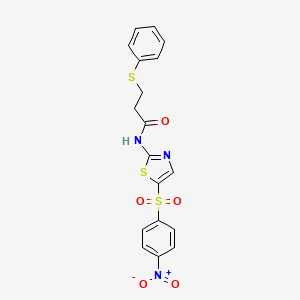

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide

CAS No.: 361167-20-6

Cat. No.: VC7441685

Molecular Formula: C18H15N3O5S3

Molecular Weight: 449.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361167-20-6 |

|---|---|

| Molecular Formula | C18H15N3O5S3 |

| Molecular Weight | 449.51 |

| IUPAC Name | N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |

| Standard InChI | InChI=1S/C18H15N3O5S3/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22) |

| Standard InChI Key | SWUFZGCAIDKUSE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Synthesis and Preparation

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide likely involves multiple steps, including the formation of the thiazole core, introduction of the nitrophenylsulfonyl group, and attachment of the phenylthio and propanamide moieties. A general approach might involve:

-

Thiazole Formation: Synthesis of the thiazole ring using appropriate precursors.

-

Nitrophenylsulfonylation: Introduction of the nitrophenylsulfonyl group via a sulfonylation reaction.

-

Phenylthio Attachment: Incorporation of the phenylthio group, possibly through a nucleophilic substitution.

-

Propanamide Formation: Attachment of the propanamide chain, potentially through an amide coupling reaction.

Biological Activities and Potential Applications

While specific biological activities of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide are not detailed in the search results, compounds with similar structural motifs have shown promise in various therapeutic areas:

-

Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties .

-

Anticancer Activity: Compounds with thiazole and phenylthio groups have demonstrated anticancer potential .

-

Anti-inflammatory Activity: Related compounds have been investigated for anti-inflammatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume